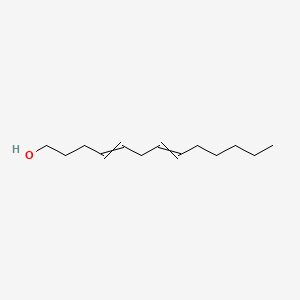![molecular formula C25H26O9 B14294201 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid CAS No. 113706-22-2](/img/structure/B14294201.png)
8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]dioxepine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the dibenzo[b,e][1,4]dioxepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxyl, methoxy, and carboxylic acid groups through various organic reactions such as hydroxylation, methylation, and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with cellular components: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]dioxepine derivatives: Compounds with similar core structures but different functional groups.
Hydroxy and methoxy substituted aromatic compounds: Compounds with similar functional groups but different core structures.
Uniqueness
8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is unique due to its specific combination of functional groups and the dibenzo[b,e][1,4]dioxepine core
Properties
CAS No. |
113706-22-2 |
|---|---|
Molecular Formula |
C25H26O9 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxopentyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H26O9/c1-4-6-14(26)8-13-9-16(32-3)11-19-21(13)25(31)34-20-12-18(28)22(24(29)30)17(23(20)33-19)10-15(27)7-5-2/h9,11-12,28H,4-8,10H2,1-3H3,(H,29,30) |
InChI Key |
VJBROQGGVVYKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCC)C(=O)O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


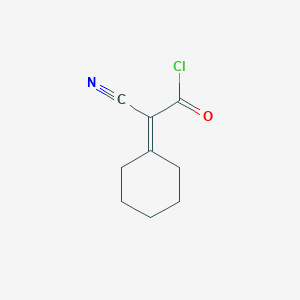
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
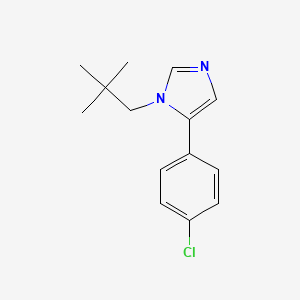
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
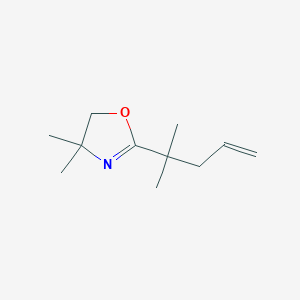

![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)

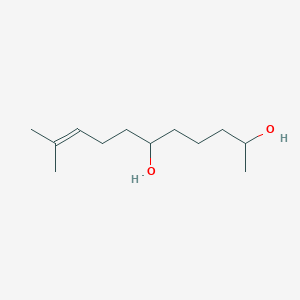
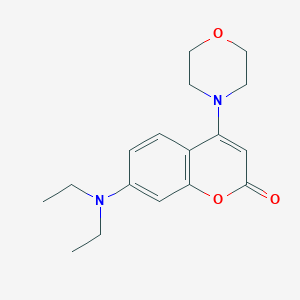

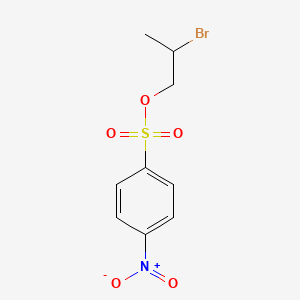
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
